3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one is a compound that belongs to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important class within this group. These compounds are known for their diverse biological activities and have garnered significant attention in the scientific community .

Vorbereitungsmethoden

The synthesis of 3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, which is a well-known reaction for constructing tetrahydroisoquinoline derivatives. This reaction typically involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, such as using specific solvents, temperatures, and catalysts.

Analyse Chemischer Reaktionen

3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions may involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential pharmacological activities, including anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial properties . In the industry, it may be used in the development of new drugs or as an intermediate in the synthesis of other bioactive compounds.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may interact with ionotropic and metabotropic receptors in the nervous system, leading to various physiological effects . Additionally, it may inhibit certain enzymes or proteins involved in disease pathways, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one can be compared with other similar compounds, such as 1,2,3,4-tetrahydroisoquinoline derivatives. These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and properties . Some similar compounds include 5-(2-chloro-6-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one and other tetrahydroisoquinoline analogs .

Biologische Aktivität

The compound 3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

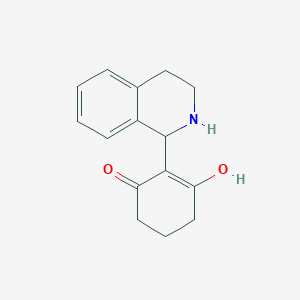

The chemical structure of this compound can be represented as follows:

This structure features a cyclohexene ring fused with a tetrahydroisoquinoline moiety, which is crucial for its biological activity.

Pharmacological Profile

Research indicates that compounds derived from THIQ exhibit various pharmacological effects, including:

- Antidepressant Activity : THIQ derivatives have shown potential in modulating neurotransmitter systems associated with mood regulation. Studies suggest that they may enhance serotonergic and dopaminergic signaling pathways .

- Neuroprotective Effects : Some THIQ analogs have demonstrated neuroprotective properties against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

The biological activity of this compound is primarily attributed to its interaction with various receptors:

- Dopamine Receptors : This compound may act as a modulator at dopamine receptors, influencing dopaminergic signaling pathways involved in mood and cognition .

- Orexin Receptors : Recent studies have highlighted the role of orexin receptors in regulating wakefulness and appetite. Compounds similar to this one have been explored as orexin receptor antagonists, which could have implications for sleep disorders and obesity management .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of THIQ derivatives:

-

Antidepressant Effects :

Compound Dose (mg/kg) Effect on Depression Model A 10 Significant reduction in immobility time B 20 Moderate reduction in immobility time C 5 No significant effect -

Neuroprotective Studies :

Treatment Cell Viability (%) Control 100 3-Hydroxy Compound 85 Standard Antioxidant 90

Eigenschaften

IUPAC Name |

3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c17-12-6-3-7-13(18)14(12)15-11-5-2-1-4-10(11)8-9-16-15/h1-2,4-5,15-17H,3,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRXRMSBNBVACL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C(=O)C1)C2C3=CC=CC=C3CCN2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396665 |

Source

|

| Record name | 3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111599-10-1 |

Source

|

| Record name | 3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.